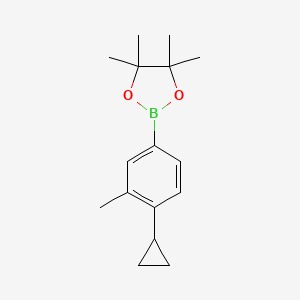
tert-butyl N-(2,5-dimethyl-4-piperidyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2,5-dimethylpiperidin-4-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its structural features, which include a piperidine ring substituted with two methyl groups and a tert-butyl carbamate group.
Métodos De Preparación
The synthesis of tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate can be achieved through several routes. One common method involves the reaction of 2,5-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired carbamate product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
tert-Butyl N-(2,5-dimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include mild acids or bases, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include N-oxides, amines, and substituted carbamates.
Aplicaciones Científicas De Investigación
tert-Butyl N-(2,5-dimethylpiperidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate involves its role as a protecting group. The carbamate group can be cleaved under acidic or basic conditions, releasing the free amine. This property is exploited in organic synthesis to protect amines during multi-step reactions and then remove the protecting group at the desired stage . The molecular targets and pathways involved include interactions with enzymes and other biomolecules that facilitate the cleavage of the carbamate group.
Comparación Con Compuestos Similares
Similar compounds to tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate include:
tert-Butyl N-(2,2-dimethylpiperidin-4-yl)carbamate: Similar structure but with different methyl group positions.
tert-Butyl N-(5,5-dimethylpiperidin-3-yl)carbamate: Another structural isomer with different substitution patterns.
tert-Butyl N-(1-benzyl-3,3-dimethylpiperidin-4-yl)carbamate: Contains a benzyl group instead of methyl groups.
The uniqueness of tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate lies in its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions in chemical and biological systems.
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl N-(2,5-dimethylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-8-7-13-9(2)6-10(8)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15) |
Clave InChI |
RXAQOLMDSYHIER-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(CN1)C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


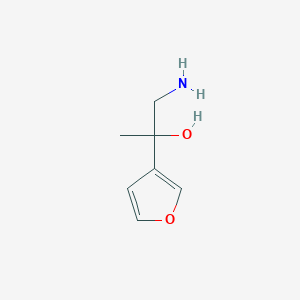
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
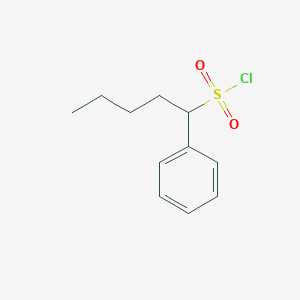

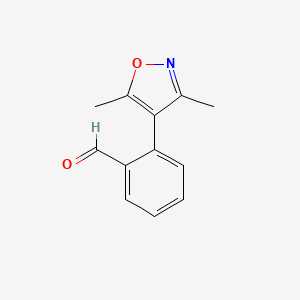

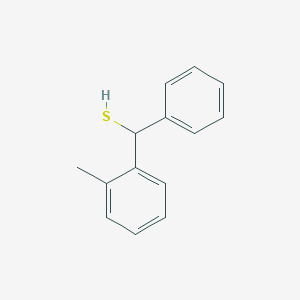
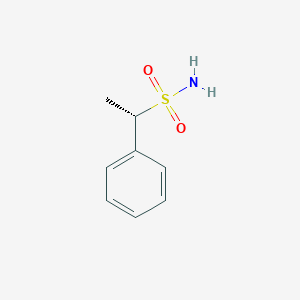
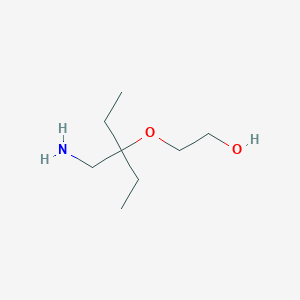
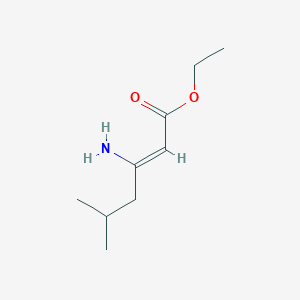
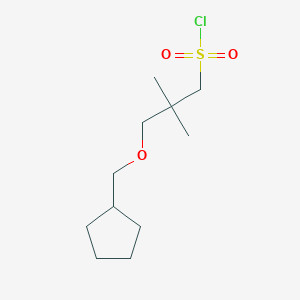
![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)
